molecular formula C10H14NO5P B8762800 (2-{[(Benzyloxy)carbonyl]amino}ethyl)phosphonic acid

(2-{[(Benzyloxy)carbonyl]amino}ethyl)phosphonic acid

Cat. No. B8762800
M. Wt: 259.20 g/mol
InChI Key: FIPPQYWENWIKGI-UHFFFAOYSA-N
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Patent
US07253180B2

Procedure details

To a solution of 2-aminoethylphosphonic acid (1.26 g, 10.1 mmol) in 2N NaOH (10.1 mL, 20.2 mmol) was added benzyl chloroformate (1.7 mL, 12.1 mmol). After the reaction mixture was stirred for 2 d at room temperature, the mixture was partitioned between Et2O and water. The aqueous phase was acidified with 6N HCl until pH=2. The resulting colorless solid was dissolved in MeOH (75 mL) and treated with Dowex 50WX8-200 (7 g). After the mixture was stirred for 30 minutes, it was filtered and evaporated under reduced pressure to give carbobenzoxyaminoethyl phosphonic acid (2.37 g, 91%) as a colorless solid.
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][P:4](=[O:7])([OH:6])[OH:5].[OH-].[Na+].Cl[C:11]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:12]>>[C:11]([NH:1][CH2:2][CH2:3][P:4](=[O:6])([OH:5])[OH:7])([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
NCCP(O)(O)=O
Name
Quantity
10.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.7 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred for 2 d at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between Et2O and water
DISSOLUTION
Type
DISSOLUTION
Details
The resulting colorless solid was dissolved in MeOH (75 mL)
ADDITION
Type
ADDITION
Details
treated with Dowex 50WX8-200 (7 g)
STIRRING
Type
STIRRING
Details
After the mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
it was filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)NCCP(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.37 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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